molecular formula C24H26O5 B11164674 methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11164674
M. Wt: 394.5 g/mol
InChI Key: YABRFKHQUUKWBO-UHFFFAOYSA-N
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Description

Methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a chromenone core substituted with a hexyl chain and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenylcoumarin with hexyl bromide in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromenone ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and carboxylic acid derivatives .

Scientific Research Applications

Methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in developing new therapeutic agents for diseases like cancer and cardiovascular disorders.

    Industry: Utilized in the production of dyes, fragrances, and optical brighteners.

Mechanism of Action

The mechanism of action of methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific hexyl substitution, which imparts distinct physicochemical properties and biological activities compared to other coumarin derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C24H26O5/c1-3-4-5-7-12-18-13-20-19(17-10-8-6-9-11-17)14-23(25)29-22(20)15-21(18)28-16-24(26)27-2/h6,8-11,13-15H,3-5,7,12,16H2,1-2H3

InChI Key

YABRFKHQUUKWBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

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